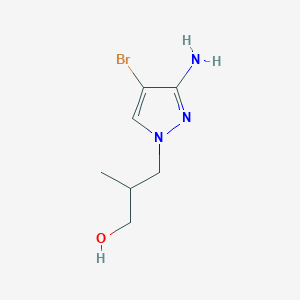
2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid is an organic compound that features both a thiazole ring and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the dimethylamino group. One possible route could involve the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and other advanced techniques to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different amine or other functional group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The dimethylamino group and thiazole ring may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)ethanol
- 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)propanoic acid
- 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)butanoic acid
Uniqueness
2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)6(7(10)11)5-3-12-4-8-5/h3-4,6H,1-2H3,(H,10,11) |
Clave InChI |
JWRTXRBABLLRJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1=CSC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)

![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)

![4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13306930.png)






![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)


